molecular formula C19H15N3O4 B2625097 N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1251578-73-0

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2625097
CAS No.: 1251578-73-0
M. Wt: 349.346
InChI Key: DAKBGMTZUUSGTG-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furan intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include ethylating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield reduced quinoline or furan derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-(2-ethoxyquinolin-8-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of quinoline, furan, and oxazole rings, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-2-24-17-9-8-12-5-3-6-13(18(12)21-17)20-19(23)14-11-16(26-22-14)15-7-4-10-25-15/h3-11H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKBGMTZUUSGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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